molecular formula C25H23N3O6 B2828545 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 899922-77-1

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2828545
CAS No.: 899922-77-1
M. Wt: 461.474
InChI Key: FORNRRVURPUFFK-UHFFFAOYSA-N
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Description

This compound is a quinazolinone-based acetamide derivative featuring a 3,4-dimethoxyphenyl group at the 3-position of the quinazolin-2,4-dione core and an N-(4-methoxyphenyl)acetamide substituent. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects .

Properties

CAS No.

899922-77-1

Molecular Formula

C25H23N3O6

Molecular Weight

461.474

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H23N3O6/c1-32-18-11-8-16(9-12-18)26-23(29)15-27-20-7-5-4-6-19(20)24(30)28(25(27)31)17-10-13-21(33-2)22(14-17)34-3/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

FORNRRVURPUFFK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the resulting intermediate with acetic anhydride or acetyl chloride to introduce the N-(4-methoxyphenyl)acetamide moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the quinazolinone core.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Inhibition of specific kinases involved in cancer cell proliferation.
  • Case Studies :
    • A study reported that similar quinazoline derivatives demonstrated cytotoxic effects on breast cancer cell lines by inducing apoptosis .
    • Another research highlighted the compound's potential in targeting multiple signaling pathways critical for cancer progression .

Antimicrobial Properties

The compound shows promise as an antimicrobial agent:

  • In vitro Studies : Tests have shown that it exhibits activity against various bacterial strains, including resistant strains.
  • Mechanism : It is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties:

  • Mechanism of Action : It may act as an antagonist at NMDA receptors, reducing excitotoxicity associated with neurodegenerative diseases .
  • Case Studies :
    • Research demonstrated that similar compounds could protect neuronal cells from oxidative stress and apoptosis in models of Alzheimer's disease .

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AnticancerInhibition of kinases involved in proliferation ,
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveNMDA receptor antagonism ,

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in key biological processes, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a systematic comparison based on substituents, pharmacological activities, and synthetic pathways:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Application Evidence Source
Target Compound Quinazolin-2,4-dione 3-(3,4-Dimethoxyphenyl), N-(4-methoxyphenyl)acetamide ~463.5 (estimated) Inferred anticonvulsant/antimicrobial (structural analogy)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazolin-2,4-dione 2,4-Dichlorophenylmethyl, acetamide ~406.3 Anticonvulsant (in vivo models)
N-(4-Methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl}acetamide (F462-0586) Pteridin-2,4-dione 4-Methoxyphenylmethyl, N-(4-methoxyphenyl)acetamide 451.87 Not explicitly stated; likely screened for kinase inhibition
2-{2,4-Dioxo-3-[4-(2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl)phenyl]-3,4-dihydroquinazolin-1(2H)-yl}-N-(4-methoxyphenyl)acetamide Quinazolin-2,4-dione Tetrahydrofuran-derived aminoethyl, N-(4-methoxyphenyl)acetamide ~565.6 (estimated) Enhanced solubility due to tetrahydrofuran moiety
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Pyrazol-3-one 3,4-Dichlorophenyl, dihydropyrazole 404.27 Structural ligand for metal coordination; antimicrobial potential

Key Observations

Substituent Effects on Activity: The 3,4-dimethoxyphenyl group in the target compound may improve metabolic stability compared to 3,4-dichlorophenyl analogs (e.g., compound in ), as methoxy groups are less prone to oxidative degradation. N-(4-Methoxyphenyl)acetamide is a common substituent in anticonvulsant quinazolinones (e.g., ), suggesting its role in enhancing blood-brain barrier penetration.

GABA receptors). Pyrazol-3-one derivatives (e.g., ) exhibit distinct coordination chemistry, enabling applications in metallodrug design.

Synthetic Pathways :

  • The target compound’s synthesis likely involves condensation of 3,4-dimethoxyaniline with anthranilic acid derivatives, followed by acetamide coupling (similar to methods in ).
  • In contrast, pteridin-dione analogs (e.g., ) require multistep functionalization of pteridine precursors.

Pharmacological Implications: The anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () suggests that the target compound’s dimethoxy variant may retain similar efficacy with improved pharmacokinetics.

Biological Activity

The compound 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H27N3O6C_{27}H_{27}N_{3}O_{6}, with a molecular weight of approximately 489.53 g/mol. Its structure features a quinazoline backbone substituted with methoxy and dimethoxy phenyl groups, which are believed to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer properties. For instance, derivatives similar to the one have shown efficacy against various cancer cell lines, including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells. In vitro studies have demonstrated that these compounds can induce cytotoxicity in cancer cells while maintaining compatibility with normal cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
2-[3-(3,4-dimethoxyphenyl)-...A549 (Lung)<10
2-[3-(3,4-dimethoxyphenyl)-...LNCaP (Prostate)<10
Other Quinazoline DerivativesVariousVaries

Antioxidant Activity

The antioxidant potential of quinazoline derivatives has been well documented. The compound in focus has been evaluated for its ability to scavenge free radicals and reduce oxidative stress markers. Studies have shown that it exhibits significant radical scavenging activity comparable to standard antioxidants like ascorbic acid and Trolox .

The mechanisms by which quinazoline derivatives exert their biological effects are varied. They may act through:

  • Inhibition of Key Enzymes : Some derivatives inhibit enzymes such as cholinesterase and protein kinase C, which are crucial in cancer progression and other diseases .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Antioxidant Mechanisms : By reducing oxidative stress, these compounds may protect against cellular damage linked to cancer and other diseases .

Case Studies

  • Cytotoxic Evaluation : In a study evaluating new polyphenolic derivatives of quinazolin-4(3H)-one, compounds similar to the one discussed showed enhanced cytotoxicity against A549 and LNCaP cells while exhibiting high cytocompatibility with normal fibroblast cells .
  • Antioxidant Studies : Another study assessed the antioxidant capacity of various quinazoline derivatives using radical scavenging assays. The results indicated that these compounds effectively chelate transition metal ions and reduce oxidizing agents .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves multi-step reactions starting from quinazolinone precursors and functionalized acetamide derivatives. Key steps include:

  • Coupling reactions : Reacting 3,4-dimethoxyphenyl-substituted quinazolinone intermediates with N-(4-methoxyphenyl)acetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or dichloromethane) .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction time (12-24 hours) and temperature (60-80°C) .
  • Characterization : Confirmation via 1H^1H-NMR (e.g., aromatic proton signals at δ 7.2-8.1 ppm) and IR (C=O stretches at ~1700 cm1^{-1}) .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and backbone structure .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amide (N-H) functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., [M+H]+^+ at m/z 475.16) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

A methodological approach involves:

  • Design of Experiments (DOE) : Systematic variation of solvent polarity (DMF vs. dichloromethane), temperature (40°C vs. 80°C), and stoichiometry to identify optimal parameters .
  • Computational modeling : Transition-state analysis using density functional theory (DFT) to predict reaction pathways and byproduct formation .
  • Real-time monitoring : TLC or inline HPLC to track intermediate formation and adjust conditions dynamically .

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